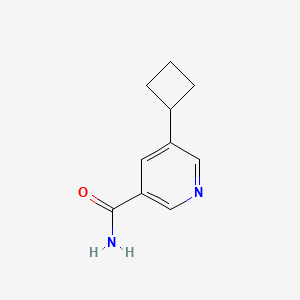
Ferric choline citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferric choline citrate, also known as ferrocholinate anhydrous, is a compound with the molecular formula C6H4O7.C5H14NO.Fe. It is a coordination complex that includes iron and choline, making it a significant compound in various scientific and industrial applications .
Métodos De Preparación
The synthesis of ferrocholinate anhydrous involves the reaction of ferric chloride with choline chloride in an aqueous medium. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired complex. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
Ferrocholinate anhydrous undergoes several types of chemical reactions, including:
Oxidation: The iron in the complex can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: The iron can also be reduced using reducing agents like sodium borohydride.
Substitution: The choline ligand can be substituted with other ligands under specific conditions, leading to the formation of different coordination complexes.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ferrocholinate anhydrous has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its ability to facilitate electron transfer processes.
Biology: The compound is studied for its role in biological systems, particularly in iron metabolism and transport.
Medicine: Ferrocholinate anhydrous is investigated for its potential therapeutic applications, including its use in treating iron deficiency anemia.
Industry: It is used in industrial processes that require iron complexes, such as in the production of certain types of polymers and coatings
Mecanismo De Acción
The mechanism of action of ferrocholinate anhydrous involves its ability to donate and accept electrons, making it an effective catalyst in redox reactions. The iron center in the complex can interact with various molecular targets, facilitating electron transfer and promoting chemical transformations. The choline ligand helps stabilize the complex and enhances its solubility in aqueous media .
Comparación Con Compuestos Similares
Ferrocholinate anhydrous can be compared with other iron-choline complexes and iron coordination compounds. Similar compounds include:
Ferric chloride: A simple iron salt used in various industrial applications.
Choline chloride: A quaternary ammonium salt used as a dietary supplement and in industrial processes.
Iron(III) citrate: Another iron coordination complex with applications in medicine and industry.
Ferrocholinate anhydrous is unique due to its specific combination of iron and choline, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Propiedades
Fórmula molecular |
C11H18FeNO8 |
|---|---|
Peso molecular |
348.11 g/mol |
Nombre IUPAC |
2-hydroxyethyl(trimethyl)azanium;iron(3+);2-oxidopropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H7O7.C5H14NO.Fe/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-6(2,3)4-5-7;/h1-2H2,(H,7,8)(H,9,10)(H,11,12);7H,4-5H2,1-3H3;/q-1;+1;+3/p-3 |
Clave InChI |
YJBFEDKRBVBHSN-UHFFFAOYSA-K |
SMILES canónico |
C[N+](C)(C)CCO.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-].[Fe+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(2-Chloro-pyridin-4-yl)-imidazo[1,2-a]pyridine](/img/structure/B1513054.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1513058.png)
![3-Bromoimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1513065.png)


![(1S,4S)-2-Naphthalen-2-ylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid](/img/structure/B1513072.png)
![1-(6-bromoimidazo[1,2-a]pyridin-3-yl)propan-1-ol](/img/structure/B1513073.png)



![7-chloro-Oxazolo[5,4-c]pyridin-2(1H)-one](/img/structure/B1513085.png)

